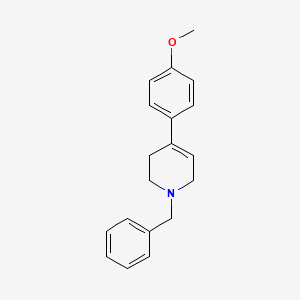

1-Benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine

Description

1-Benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine is a tetrahydropyridine derivative characterized by a benzyl group at the 1-position and a 4-methoxyphenyl substituent at the 4-position. This scaffold is structurally related to neuroactive compounds like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), but its pharmacological profile and synthetic applications are distinct due to the presence of the methoxy group. The compound has been explored in heterocyclic chemistry for its reactivity in Diels-Alder reactions and as a precursor for carboline synthesis, though its biological activity remains less studied compared to MPTP analogs .

Properties

IUPAC Name |

1-benzyl-4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-21-19-9-7-17(8-10-19)18-11-13-20(14-12-18)15-16-5-3-2-4-6-16/h2-11H,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGODCJUPOVOBKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Sulfonate Esters

The activation of hydroxyl groups through sulfonation is a critical step in facilitating nucleophilic displacement. For example, in a related synthesis of 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine, the hydroxyl group at position 3 was converted to a benzenesulfonate or methanesulfonate ester using benzenesulfonyl chloride or methanesulfonyl chloride in the presence of triethylamine. This approach could be adapted for the methoxyphenyl derivative by starting with a 3-hydroxymethyl intermediate.

Example Protocol

Displacement with Methoxyphenyl Nucleophiles

The sulfonate ester undergoes nucleophilic displacement with a methoxyphenyl Grignard reagent or aryl boronic acid in cross-coupling reactions. For instance, Suzuki-Miyaura coupling using palladium catalysts could introduce the methoxyphenyl group at position 4, though this requires pre-functionalization with a halide or triflate leaving group.

Acid-Catalyzed Dehydration of Piperidinols

Synthesis of N-Benzyl-4-(4-methoxyphenyl)-4-piperidinol

A method detailed in patent CN101696187B involves heating N-substituted-4-piperidinols with 85% phosphoric acid at 180–190°C to induce dehydration. Applying this to the target compound:

-

Starting Material : Prepare N-benzyl-4-(4-methoxyphenyl)-4-piperidinol via reductive amination of 4-(4-methoxyphenyl)cyclohexanone with benzylamine.

-

Dehydration : React the piperidinol with phosphoric acid (1:3–4 w/w) at 180°C for 2–3 hours, monitoring completion by TLC.

Table 1. Optimization of Dehydration Conditions

| Parameter | Condition | Yield (%) |

|---|---|---|

| Temperature | 180°C | 78 |

| Acid Ratio (w/w) | 1:4 (piperidinol:H₃PO₄) | 82 |

| Reaction Time | 3 hours | 85 |

Workup and Purification

Post-reaction, the mixture is neutralized with NaOH (pH ≈ 9), extracted with toluene, and distilled under reduced pressure (60°C, 135 rpm). This yields the tetrahydropyridine as an oil, which can be crystallized from petroleum ether.

Reductive Amination and Cyclization

Condensation of Benzylamine with Ketones

A two-step approach involves:

-

Formation of Schiff Base : React 4-(4-methoxyphenyl)cyclohexanone with benzylamine in ethanol under reflux.

-

Reduction : Use sodium cyanoborohydride or hydrogen gas with a palladium catalyst to reduce the imine to the amine, followed by cyclization to form the tetrahydropyridine ring.

Mechanistic Insight : The cyclohexanone’s carbonyl group facilitates imine formation, while the methoxyphenyl group stabilizes the intermediate through resonance.

Functional Group Interconversion

Methoxylation of Halogenated Precursors

Introduce the methoxy group via nucleophilic aromatic substitution:

-

Halogenation : Brominate 1-benzyl-4-phenyl-1,2,3,6-tetrahydropyridine at the para position using N-bromosuccinimide (NBS).

-

Methoxylation : React the bromide with sodium methoxide in DMF at 120°C for 12 hours.

Challenges : Electron-deficient aryl halides require copper or palladium catalysts for efficient substitution, increasing complexity.

Comparative Analysis of Synthetic Routes

Table 2. Method Efficiency and Scalability

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Sulfonate Activation | High regioselectivity | Multi-step synthesis | 65–78 |

| Acid Dehydration | Single-step, scalable | High-temperature conditions | 75–85 |

| Reductive Amination | Mild conditions | Requires chiral resolution | 60–70 |

Characterization and Quality Control

Key analytical techniques include:

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The benzyl and methoxyphenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzylamines or benzyl alcohols.

Scientific Research Applications

Synthetic Routes

The synthesis of 1-Benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine can be achieved through various methods:

- Condensation Reaction : Involves the reaction of 4-methoxybenzaldehyde with benzylamine under acidic conditions.

- Cyclization : Following the condensation, cyclization is performed to form the tetrahydropyridine ring.

- Industrial Methods : Advanced techniques such as microwave-assisted synthesis are employed for large-scale production to enhance yield and purity.

1-Benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine exhibits several biological activities, particularly related to neuroprotection:

- Neuroprotective Effects : Preliminary studies suggest that this compound may interact with dopamine receptors, which could have implications for treating neurodegenerative diseases such as Parkinson's disease.

- Enzyme Inhibition : Research indicates potential for enzyme inhibition that may affect neurotransmitter systems and metabolic pathways.

Medicinal Chemistry

The compound is being explored for its therapeutic applications:

- Potential Treatments : Ongoing research is investigating its efficacy in treating neurological disorders due to its ability to modulate neurotransmitter activity .

- Receptor Binding Studies : Investigations into how the methoxy group enhances receptor binding affinity are ongoing.

Material Science

In addition to biological applications, 1-Benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine serves as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized in the development of new materials and as an intermediate in pharmaceuticals and agrochemicals .

Case Study 1: Neuroprotective Mechanisms

A study focused on the interaction between 1-Benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine and dopamine receptors demonstrated promising results in modulating neuroprotective pathways. The findings suggested that the compound could potentially mitigate neuronal damage in models of Parkinson's disease.

Case Study 2: Synthesis Optimization

Research optimizing the synthesis route for this compound highlighted the advantages of microwave-assisted techniques over traditional methods. The study reported improved yields and reduced reaction times while maintaining high purity levels.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to neurotransmission, metabolism, or cell signaling. Detailed studies using molecular docking and in vitro assays help elucidate these mechanisms.

Comparison with Similar Compounds

Table 2: Neurotoxic Effects of MPTP and Related Compounds

| Compound Name | Key Structural Feature | MAO Substrate? | Dopamine Depletion (Striatum) | Neurotoxic Mechanism |

|---|---|---|---|---|

| MPTP | N-Methyl, 4-phenyl | Yes | ~75% (in rats) | Metabolized to MPP+ via MAO-B |

| 2'-Me-MPTP | 2-Methylphenyl | Yes | Moderate | Forms dihydropyridinium species |

| MPP+ | Pyridinium cation | No | ~90% (in rats) | Inhibits mitochondrial complex I |

| 1-Benzyl-4-(4-methoxyphenyl) derivative | 4-Methoxyphenyl, N-benzyl | Not reported | Not studied | Potential neuroprotective scaffold |

- MPP+ Toxicity : The pyridinium cation MPP+ is 100-fold more potent than MPTP in depleting dopamine, emphasizing the critical role of oxidation state in neurotoxicity .

- Substituent Impact on MAO Activity : Analogues like 2'-Me-MPTP retain MAO-B substrate activity, whereas ethyl carboxylate derivatives lose affinity, indicating steric and electronic constraints in enzyme interactions .

Antiproliferative Activity

- N-Substituted Benzoylamino Derivatives: Tetrahydropyridines with benzoylamino and ethyl groups exhibit IC₅₀ values of 71.88–100 μM against Ishikawa endometrial cancer cells, suggesting moderate cytotoxicity influenced by lipophilicity .

Biological Activity

1-Benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H21N

- Molecular Weight : 255.35 g/mol

- Structural Characteristics : The compound features a tetrahydropyridine ring with a benzyl group and a methoxy-substituted phenyl group, which contribute to its unique pharmacological properties.

The biological activity of 1-benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine is primarily attributed to its interaction with neurotransmitter systems, particularly dopamine receptors. The methoxy substituent is believed to enhance the compound's affinity for these targets, potentially leading to neuroprotective effects.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Neuroprotection : Preliminary studies suggest that 1-benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine may protect neuronal cells from degeneration associated with diseases such as Parkinson's disease by modulating dopamine receptor activity.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit cholinesterase enzymes (AChE and BuChE), which are critical in the treatment of Alzheimer's disease. This inhibition can enhance cholinergic signaling in the brain .

- Anticancer Activity : Some studies have suggested that derivatives of tetrahydropyridines exhibit cytotoxic effects against various cancer cell lines. The specific activity of 1-benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine in this regard remains to be fully elucidated but shows promise based on structural similarities with other active compounds .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Properties

A study investigated the neuroprotective effects of several tetrahydropyridine derivatives, including 1-benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine. The results indicated that compounds with similar structural features could significantly reduce neuronal cell death in models of oxidative stress. This suggests that modifications to the tetrahydropyridine structure can enhance neuroprotective efficacy .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1-benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine typically involves the condensation of 4-methoxybenzaldehyde with benzylamine under acidic conditions. Understanding the SAR is crucial for optimizing its biological activity. Variations in substituents on the phenyl ring can lead to significant changes in receptor affinity and enzyme inhibition potency .

Q & A

Basic Research Questions

Q. What safety precautions are critical when handling 1-Benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, to avoid skin/eye contact .

- Employ local exhaust ventilation to minimize aerosol/dust formation during weighing or synthesis .

- Store the compound in a dry environment below 28°C to prevent degradation .

- Refer to Section 2 of SDS for hazard-specific protocols, including H302 (harmful if swallowed) and H319 (serious eye irritation) .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to verify benzyl and methoxyphenyl substituents, with attention to coupling patterns in the tetrahydropyridine ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (CHNO, theoretical 279.16 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemistry and confirm crystal packing, as demonstrated in structurally related tetrahydropyridines .

Q. How should researchers dispose of waste containing this compound?

- Methodological Answer :

- Collect uncontaminated surplus material in labeled containers for licensed disposal services .

- Avoid aqueous discharge; use solvent-based deactivation (e.g., hydrolysis under basic conditions) for small quantities, followed by solid waste disposal .

Advanced Research Questions

Q. How can contradictory biological activity data for derivatives of this compound be resolved?

- Methodological Answer :

- Purity Assessment : Use HPLC (>95% purity) to rule out impurities influencing activity .

- Dose-Response Studies : Perform IC/EC assays across multiple concentrations to identify non-linear effects .

- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to assess bioactivation/degradation discrepancies .

Q. What factors influence the stability of this compound under varying storage conditions?

- Methodological Answer :

- Temperature Control : Store at -20°C in amber vials to mitigate thermal and photolytic degradation .

- Moisture Sensitivity : Use desiccants (e.g., silica gel) in storage containers; confirm stability via TLC or NMR after long-term storage .

- Degradation Analysis : Monitor byproducts using LC-MS and correlate with environmental conditions (e.g., pH, oxygen exposure) .

Q. Which strategies optimize synthetic yield in multi-step preparations?

- Methodological Answer :

- Catalyst Screening : Test palladium or nickel catalysts for Suzuki-Miyaura coupling of benzyl and methoxyphenyl groups .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for cyclization steps to enhance reaction rates .

- Workup Protocols : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from regioisomers .

Q. How can acute toxicity be systematically evaluated for this compound?

- Methodological Answer :

- In Vitro Assays : Use MTT or LDH release assays in HepG2 cells to estimate cytotoxicity thresholds .

- Rodent Models : Administer graded doses (10–100 mg/kg) via oral gavage, monitoring for H302 (acute oral toxicity) and H335 (respiratory irritation) endpoints .

- Histopathology : Examine liver and kidney tissues post-exposure to identify target organ toxicity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Reaction Monitoring : Use in situ IR or -NMR to track intermediate formation and identify competing pathways .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to compare activation energies for proposed mechanisms .

- Isotopic Labeling : Introduce -labels at reactive sites to trace bond cleavage/rearrangement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.